3-Piperidinecarboxylic acid, 4-((3R)-3-hydroxy-3-(6-methoxy-4-quinolinyl)propyl)-1-(2-(2-thienylthio)ethyl)-, (3S,4S)-rel-
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Overview
Description
AVE-6971 is a small molecule drug that has been investigated for its antibacterial properties. It is known to inhibit bacterial topoisomerases, which are enzymes critical for DNA replication and cell division in bacteria . This compound has shown promise in treating infections caused by both Gram-positive and Gram-negative bacteria .
Preparation Methods
The synthesis of AVE-6971 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of selenophene-containing inhibitors, which have been shown to improve activity against bacterial enzymes . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for AVE-6971 would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and efficacy.
Chemical Reactions Analysis
AVE-6971 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of AVE-6971, while substitution reactions may result in the formation of different functional groups on the molecule .
Scientific Research Applications
AVE-6971 has been extensively studied for its antibacterial properties. It has shown efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant bacteria For example, it can be used as a tool compound to study the mechanisms of bacterial topoisomerase inhibition and to develop new antibacterial agents . Furthermore, AVE-6971 may have applications in the field of medicinal chemistry, where it can be used to design and synthesize new drugs with improved efficacy and safety profiles .
Mechanism of Action
AVE-6971 exerts its antibacterial effects by inhibiting bacterial topoisomerases, which are enzymes involved in DNA replication and cell division . By binding to these enzymes, AVE-6971 prevents the bacteria from replicating their DNA, leading to cell death . The molecular targets of AVE-6971 include DNA gyrase and topoisomerase IV, which are essential for bacterial survival . The inhibition of these enzymes disrupts the normal functioning of the bacterial cell, ultimately leading to its death .
Comparison with Similar Compounds
AVE-6971 is similar to other antibacterial agents that target bacterial topoisomerases, such as ciprofloxacin and levofloxacin . AVE-6971 has shown improved activity against certain bacterial strains and reduced inhibition of the hERG potassium channel, which is associated with cardiac toxicity . This makes AVE-6971 a potentially safer and more effective antibacterial agent compared to other drugs in its class . Other similar compounds include selenophene analogues, which have been investigated for their antibacterial properties and have shown promising results in preclinical studies .
Properties
CAS No. |
710944-85-7 |
---|---|
Molecular Formula |
C25H30N2O4S2 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(3S,4S)-4-[(3R)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O4S2/c1-31-18-5-6-22-20(15-18)19(8-10-26-22)23(28)7-4-17-9-11-27(16-21(17)25(29)30)12-14-33-24-3-2-13-32-24/h2-3,5-6,8,10,13,15,17,21,23,28H,4,7,9,11-12,14,16H2,1H3,(H,29,30)/t17-,21+,23+/m0/s1 |
InChI Key |
DSLCRNMTGWECHB-AMHTUMDSSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](CC[C@H]3CCN(C[C@H]3C(=O)O)CCSC4=CC=CS4)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |
Origin of Product |
United States |
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